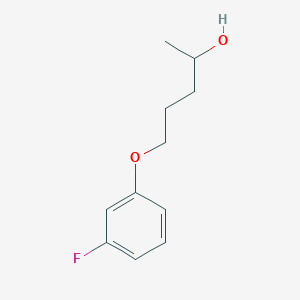

5-(3-Fluorophenoxy)pentan-2-ol

Description

5-(3-Fluorophenoxy)pentan-2-ol is a fluorinated secondary alcohol with a phenoxy substituent at the 3-position of the phenyl ring. Fluorinated alcohols like this are often synthesized via nucleophilic fluorination or substitution reactions, leveraging silver or copper catalysts to introduce fluorine atoms .

Properties

Molecular Formula |

C11H15FO2 |

|---|---|

Molecular Weight |

198.23 g/mol |

IUPAC Name |

5-(3-fluorophenoxy)pentan-2-ol |

InChI |

InChI=1S/C11H15FO2/c1-9(13)4-3-7-14-11-6-2-5-10(12)8-11/h2,5-6,8-9,13H,3-4,7H2,1H3 |

InChI Key |

SGVTZNVAOZLSIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCOC1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)pentan-2-ol typically involves the reaction of 3-fluorophenol with a suitable pentanol derivative. One common method involves the use of polyfluoroalcohols as the fluorine source, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is known for its efficiency and regioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenoxy)pentan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

5-(3-Fluorophenoxy)pentan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenoxy)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and binding affinity to specific targets. Detailed kinetic mechanisms have been developed to analyze the reaction pathways and interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Functional Analysis

- Fluorine Substitution: Fluorination significantly impacts lipophilicity and metabolic stability. In contrast, 3-Pentyn-2-ol, 5-(4-fluorophenoxy) () retains a fluorophenoxy group but with an alkyne, suggesting divergent reactivity .

- Backbone Modifications : Compounds like 5-(3-Methoxyphenylthio)pentan-2-ol () replace oxygen with sulfur, enhancing hydrophobicity and altering electronic properties . The JWH 122 metabolite () demonstrates how bulky aromatic groups (e.g., naphthoylindole) can confer receptor-binding activity .

- Synthetic Yields : Fluorinated ketones (e.g., 3-Fluoro-5-phenylpentan-2-one) are synthesized in moderate yields (58%), while triazole-containing analogs () achieve higher yields (82%) due to optimized copper-catalyzed conditions .

Physicochemical Properties

- Molecular Weight: Fluorophenoxy derivatives range from 194.2 g/mol () to 226.33 g/mol (), influenced by substituents like sulfur or alkynes .

- State and Solubility: Most analogs are liquids or oils (e.g., 3-Fluoro-5-phenylpentan-2-one in ), suggesting this compound may also exhibit low crystallinity .

Biological Activity

5-(3-Fluorophenoxy)pentan-2-ol is a chemical compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a fluorinated phenoxy group attached to a pentan-2-ol backbone. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological interactions. This modification often leads to improved binding affinity with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with fluorinated phenyl groups can enhance antibacterial potency against various pathogens, including Gram-positive and Gram-negative bacteria.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Fluorinated Compounds | Escherichia coli | TBD |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, derivatives featuring phenoxy groups have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A recent study examined the effects of a structurally analogous compound on various cancer cell lines, revealing IC50 values that suggest significant cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (Liver Cancer) | 22.5 ± 0.3 |

| HCT116 (Colon Cancer) | 15.4 ± 0.5 |

The study also noted that compounds targeting specific signaling pathways, such as PI3K/AKT, could enhance therapeutic effects.

The mechanism through which this compound exerts its biological effects likely involves interaction with key molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Binding : The fluorinated group may enhance binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds indicate favorable profiles:

- Aqueous Solubility : Essential for bioavailability.

- Lipophilicity : Influences absorption and distribution.

- Metabolic Stability : Determines the duration of action in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.